molecular formula C18H17N3O2 B2713013 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2035007-05-5

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No. B2713013
CAS RN: 2035007-05-5
M. Wt: 307.353
InChI Key: JGYKAVJNFABWDK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide, also known as FPECA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPECA belongs to the class of cinnamamide derivatives and has been studied for its potential therapeutic effects.

Scientific Research Applications

Antimicrobial and Anticancer Activities Compounds derived from the backbone of chalcones, including structures related to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide, have demonstrated significant pharmacological activities. These compounds exhibit a wide array of biological activities, including antimicrobial and anticancer properties. A study conducted by Zaki, Al-Gendey, and Abdelhamid (2018) explored the facile synthesis of various heterocyclic compounds including pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives. These compounds were evaluated for their antimicrobial and anticancer activities. Notably, selected compounds showed high cytotoxicity against the MCF-7 cell line, indicating their potential as anticancer agents. This underscores the importance of exploring the therapeutic applications of such compounds in scientific research (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Activity of Chitosan Schiff Bases In another study, Hamed et al. (2020) synthesized three heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, and reacted them with chitosan to form Schiff bases of chitosan. These novel compounds were characterized and screened for their biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The results indicated that the antimicrobial activity was dependent on the type of the Schiff base moiety, highlighting the significance of structural modifications in enhancing biological activities. This study demonstrates the potential of using such compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Synthesis and Activity Evaluation Further emphasizing the versatility of compounds with furan and pyrazole moieties, Kumaraswamy et al. (2008) conducted a study on the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. These compounds were evaluated for their antimicrobial activity and selected compounds were also assessed for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This comprehensive evaluation of biological activities showcases the broad spectrum of potential therapeutic applications of such compounds (Kumaraswamy et al., 2008).

properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKAVJNFABWDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.